N-(6-methylpyridin-3-yl)benzamide
Description
Properties
CAS No. |
858851-87-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
-
Benzoyl chloride : Acts as the acylating agent.
-
6-Methylpyridin-3-amine : The primary amine nucleophile.
-
Base (e.g., triethylamine) : Neutralizes HCl byproduct, shifting the equilibrium toward product formation.
-
Solvent : Dichloromethane (DCM) or toluene, chosen for solubility and inertness.
Procedure :
-
Dissolve 6-methylpyridin-3-amine (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.2 equiv) as a base.
-
Slowly introduce benzoyl chloride (1.1 equiv) at 0°C to minimize side reactions.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract with DCM, and purify via recrystallization.
Yield and Optimization :
Under these conditions, yields typically reach 80–85% . Elevated temperatures (e.g., 100°C in toluene) may improve reaction rates but risk by-product formation.
Coupling Agent-Mediated Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) offer a milder alternative.
Reagent Selection and Mechanism
-
EDC/HOBt : Activates carboxylic acids (e.g., benzoic acid) to form an active ester intermediate.
-
6-Methylpyridin-3-amine : Reacts with the activated species to form the amide bond.
Procedure :
-
Dissolve benzoic acid (1.0 equiv) and EDC (1.2 equiv) in DMF.
-
Add HOBt (1.1 equiv) to suppress racemization.
-
Stir for 30 minutes to activate the carboxylic acid.
-
Introduce 6-methylpyridin-3-amine (1.0 equiv) and continue stirring for 12–24 hours.
-
Purify via column chromatography.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acylation | 80–85 | 95–98 | High |
| EDC/HOBt | 70–75 | 90–95 | Moderate |
While EDC/HOBt avoids harsh acyl chlorides, it requires longer reaction times and costly reagents, making it less favorable for industrial applications.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics by enhancing molecular collisions. A protocol adapted from similar benzamide syntheses involves:
-
Mixing 6-methylpyridin-3-amine and benzoyl chloride in DCM.
-
Irradiating at 100 W for 10 minutes.
Industrial-Scale Production Considerations
Scalability Challenges
Green Chemistry Principles
-
Solvent Replacement : Substituting DCM with cyclopentyl methyl ether (CPME) reduces toxicity.
-
Catalyst Recycling : Immobilized bases (e.g., polymer-supported triethylamine) minimize waste.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(6-methylpyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs differ in substituent positions and functional groups, significantly impacting properties such as solubility, melting points, and reactivity:
Key Observations :
- Methyl vs. Methoxy Substitution : The 6-methyl group in N-(6-methylpyridin-3-yl)benzamide likely increases lipophilicity compared to the 6-methoxy analog (3k), which may enhance membrane permeability but reduce aqueous solubility .
- Melting Points : Rip-B, with a 3,4-dimethoxyphenethyl group, has a melting point of 90°C, suggesting crystallinity influenced by hydrogen bonding and π-stacking .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(6-methylpyridin-3-yl)benzamide and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling substituted benzamides with heterocyclic amines. For example, 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is synthesized by reacting 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-chlorobenzoyl chloride in the presence of a base (e.g., pyridine) under controlled temperature (20–60°C) and inert conditions . Key reagents include bromine for bromination and methanol for methoxylation, with purification via column chromatography or HPLC .
Q. How is the structural integrity of This compound validated after synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) ensures precise structural determination . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm molecular connectivity, with chemical shifts cross-referenced against analogous compounds (e.g., 4-bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide ).
Q. What are the common analytical techniques used to characterize This compound derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection for purity assessment.
- Spectroscopy : FT-IR for functional group validation (e.g., carbonyl stretches at ~1650 cm⁻¹).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
- Elemental Analysis : Combustion analysis for C, H, N, S content verification .
Advanced Research Questions
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for This compound analogs in enzyme inhibition studies?
- Methodological Answer :
- Variation of Substituents : Systematically modify substituents on the benzamide core (e.g., halogenation at position 3 or methoxy groups at position 4) and evaluate inhibitory activity against targets like histone deacetylases (HDACs) .
- Bioassays : Use in vitro enzyme inhibition assays (e.g., fluorescence-based HDAC activity assays) and correlate results with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions .
- Data Integration : Compare IC₅₀ values across analogs (see Table 1 in ) to map electronic and steric effects on activity.
Q. What methodologies are employed to resolve contradictions in reported biological activities of This compound derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, HDAC isoforms, or buffer pH) to isolate variables. For example, MS-275’s brain-region-selective HDAC inhibition was clarified using chromatin immunoprecipitation (ChIP) to measure acetylated histone H3 levels in distinct regions .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem bioactivity data ) to identify trends obscured by experimental variability.
- Structural Validation : Re-examine crystallographic data (e.g., hydrogen bonding patterns in SHELX-refined structures ) to confirm target engagement mechanisms.
Q. What computational approaches are integrated with experimental data to optimize the therapeutic potential of This compound-based compounds?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict ligand-receptor binding stability (e.g., EGFR kinase interactions ) using AMBER or GROMACS.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
- Docking Pipelines : Combine Glide (Schrödinger Suite) for rigid docking and Prime for induced-fit refinement to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
